2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Benzyl Group: The benzyl group with a trifluoromethyl substituent is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiol reagents under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purine core, potentially leading to alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the purine core.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the purine core of the compound suggests potential interactions with nucleic acids and enzymes. It could be used in studies related to DNA/RNA binding or enzyme inhibition.
Medicine
In medicine, compounds with purine cores are often explored for their therapeutic potential. This compound could be investigated for its activity against various diseases, including cancer and viral infections.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-(2-fluorophenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA/RNA synthesis or repair. The trifluoromethyl and fluorophenyl groups may enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
- **2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl nicotinate
Uniqueness
The presence of the trifluoromethylbenzyl group distinguishes 2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-(2-fluorophenyl)acetamide from other similar compounds. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C23H19F4N5O3S |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-7-[[3-(trifluoromethyl)phenyl]methyl]purin-8-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H19F4N5O3S/c1-30-19-18(20(34)31(2)22(30)35)32(11-13-6-5-7-14(10-13)23(25,26)27)21(29-19)36-12-17(33)28-16-9-4-3-8-15(16)24/h3-10H,11-12H2,1-2H3,(H,28,33) |
InChI Key |
CGTYJHMTHJRTKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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